H-L-Photo-Methionine*HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-L-Photo-Methionine*HCl is a diazirine-containing methionine amino acid and a multifunctional photo-crosslinker . It can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond .

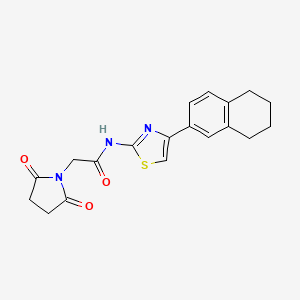

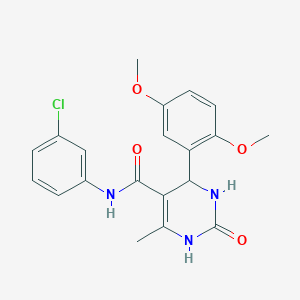

Molecular Structure Analysis

The empirical formula of H-L-Photo-Methionine*HCl is C6H12ClN3O2 . Its molecular weight is 193.63 .

Chemical Reactions Analysis

H-L-Photo-Methionine*HCl is used in solution phase peptide synthesis . Upon UV light irradiation (~360 nm), it forms a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .

Physical And Chemical Properties Analysis

H-L-Photo-Methionine*HCl is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is 2-8°C .

Aplicaciones Científicas De Investigación

Impact on Hippocampal Alterations and Behavior

A study by Kovalska et al. (2021) explored how a diet enriched with methionine affected nervous tissue by inducing mild hyperhomocysteinemia in rats. The study found altered plasma metabolomic profiles, changes in spatial learning and memory acquisition, and histo-morphological changes in the hippocampus, suggesting that high methionine intake could affect brain function and behavior (Kovalska et al., 2021).

Role in Osteoclast Activity

Research by Mohammed Majid et al. (2022) investigated the effect of methionine-induced hyperhomocysteinemia on osteoclast activity in rabbits. The study found that methionine overload led to increased serum levels of factors involved in bone resorption, suggesting a possible link between methionine metabolism and bone health (Mohammed Majid et al., 2022).

Methionine and Vascular Health

A study by Sagiraju Sowmya et al. (2010) examined the link between methionine metabolism, specifically hyperhomocysteinemia, and blood pressure regulation. The study found that elevated homocysteine levels, resulting from methionine metabolism, were associated with higher blood pressure, suggesting a role for methionine in cardiovascular health (Sagiraju Sowmya et al., 2010).

Methionine and Protein Biosynthesis Interference

Jakubowski (2004) discussed how homocysteine, derived from methionine, can interfere with protein biosynthesis and lead to protein damage, cell death, and immune response. This mechanism could contribute to the pathology of diseases related to methionine metabolism (Jakubowski, 2004).

Methionine in Growth Hormone and Protein Modification

Research by Teh et al. (1987) examined the oxidation of methionine residues in human growth hormones and its effects on receptor binding and biological activities. The study provides insights into how methionine modifications can influence hormone function and potentially impact various physiological processes (Teh et al., 1987).

Mecanismo De Acción

Direcciones Futuras

H-L-Photo-Methionine*HCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

Relevant Papers

Several papers have been published on the use of H-L-Photo-MethionineHCl and similar compounds. For example, one paper discusses the use of photo-leucine and photo-methionine for identifying protein-protein interactions in living cells . Another paper discusses the use of H-L-Photo-MethionineHCl for cell-based proteome profiling of potential Dasatinib targets .

Propiedades

IUPAC Name |

(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZILLMARKDNKF-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)